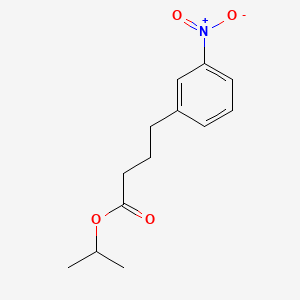

Isopropyl-4-(3-nitrophenyl)butyrate

Description

Contextualization of Nitrophenyl Esters in Contemporary Organic Chemistry

Nitrophenyl esters are a significant class of compounds in modern organic chemistry, frequently employed as versatile intermediates and reagents. Their utility stems from the electron-withdrawing nature of the nitro group, which activates the ester functionality towards nucleophilic attack. This property makes them excellent leaving groups in acylation reactions, a cornerstone of synthetic organic chemistry. rsc.org For instance, p-nitrophenyl esters are widely used in the synthesis of amides, including in the complex process of peptide synthesis. acs.org Their reactivity can be modulated by the position of the nitro group on the phenyl ring (ortho, meta, or para), influencing the steric and electronic environment of the ester. In recent years, nitrophenyl esters have also found applications in the development of chromogenic substrates for enzyme assays and in the construction of complex molecular architectures. caymanchem.comnih.gov The ability to fine-tune their reactivity and their relative stability makes nitrophenyl esters valuable tools for a wide range of chemical transformations.

Significance of Butyrate (B1204436) Derivatives in Chemical Synthesis and Biological Systems

Butyrate derivatives, which are salts and esters of butyric acid, hold considerable importance in both chemical synthesis and biological contexts. wikipedia.org In the chemical industry, butyrate esters are known for their characteristic fruity aromas and are thus widely used as flavoring and fragrance agents. researchgate.net They also serve as precursors in the synthesis of various organic molecules and polymers. wikipedia.org

From a biological perspective, butyrate is a short-chain fatty acid produced in the mammalian gut through the microbial fermentation of dietary fibers. nih.govyoutube.com It is a primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis. mdpi.comresearchgate.net Research has indicated that butyrate and its derivatives can modulate gene expression, influence cell differentiation and proliferation, and exhibit anti-inflammatory and anti-cancer properties. wikipedia.orgnih.govmdpi.com This has led to significant interest in their potential therapeutic applications. nih.gov

Structural Analysis of Isopropyl-4-(3-nitrophenyl)butyrate within its Chemical Class

This compound is an ester that combines the structural features of both nitrophenyl and butyrate derivatives. Its molecular structure consists of a butyrate core, where the carboxyl group is esterified with an isopropyl alcohol. The 4-position of the butyrate's phenyl group is substituted with a nitro group at the meta position.

The key structural components are:

Isopropyl Ester Group: This bulky alkyl group influences the compound's solubility and steric accessibility.

Butyrate Chain: A four-carbon chain that provides a flexible backbone.

3-Nitrophenyl Group: The nitro group at the meta position of the phenyl ring acts as an electron-withdrawing group, though its activating effect on the ester is less pronounced compared to an ortho or para substitution due to the lack of direct resonance delocalization.

The positioning of the nitro group is critical to the molecule's reactivity. While a para-nitro group (as in Isopropyl-4-(4-nitrophenyl)butyrate) strongly activates the ester for nucleophilic substitution, the meta position in this compound has a more moderate inductive effect.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | N/A | C13H17NO4 | 267.28 |

| Isopropyl-4-(2-nitrophenyl)butyrate | N/A | C13H17NO4 | 267.28 |

| Isopropyl-4-(4-nitrophenyl)butanoate | 94086-76-7 | C13H17NO4 | 251.28 |

| 4-(4-Nitrophenyl)butyric acid | 5600-62-4 | C10H11NO4 | 209.20 |

Note: Data for this compound is based on theoretical calculations as extensive experimental data is not publicly available. Data for related compounds is sourced from available literature. simsonpharma.com

Overview of Research Trajectories for Related Chemical Entities

Research involving nitrophenyl esters and butyrate derivatives is multifaceted and continues to expand. For nitrophenyl esters, a significant area of investigation is their application as activated esters in bioconjugation and materials science. rsc.orgnih.gov Scientists are exploring novel nitrophenyl-based reagents with tailored reactivity and selectivity for specific applications, including the development of prodrugs and chemical probes. nih.govrsc.org

In the realm of butyrate derivatives, much of the current research is focused on their biological activities. mdpi.comresearchgate.net Studies are delving into the mechanisms by which butyrates influence gut health, modulate the immune system, and impact the gut-brain axis. wikipedia.orgmdpi.com Furthermore, the development of more stable and palatable butyrate formulations for potential therapeutic use is an active area of research. nih.gov The synthesis of novel butyrate esters with enhanced bioavailability and targeted delivery is also a key research direction. nih.gov While direct research on this compound is limited, the broader trends in these related chemical classes suggest potential future investigations into its synthetic utility and biological properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

propan-2-yl 4-(3-nitrophenyl)butanoate |

InChI |

InChI=1S/C13H17NO4/c1-10(2)18-13(15)8-4-6-11-5-3-7-12(9-11)14(16)17/h3,5,7,9-10H,4,6,8H2,1-2H3 |

InChI Key |

LYPNXUANIFIOJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CCCC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Route Optimization

Strategic Retrosynthetic Approaches

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for designing a synthetic route. For isopropyl 4-(3-nitrophenyl)butyrate, the most direct retrosynthetic disconnection is at the ester linkage. This bond can be conceptually cleaved to reveal its two primary precursors: 4-(3-nitrophenyl)butyric acid and isopropanol (B130326). This approach simplifies the synthetic challenge into two smaller, more manageable parts: the synthesis of the carboxylic acid precursor and the subsequent esterification reaction.

Esterification Protocols for Compound Assembly

The formation of the ester bond between 4-(3-nitrophenyl)butyric acid and isopropanol is a critical step in the synthesis of the target molecule. Several protocols can be employed for this transformation, each with its own set of advantages and considerations.

Classical Esterification Techniques

Fischer-Speier Esterification: This is a classic and widely used method for ester synthesis. numberanalytics.commasterorganicchemistry.com It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. numberanalytics.comyoutube.com In the context of synthesizing isopropyl 4-(3-nitrophenyl)butyrate, 4-(3-nitrophenyl)butyric acid would be reacted with an excess of isopropanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.comresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed. masterorganicchemistry.com

Steglich Esterification: For substrates that may be sensitive to the strongly acidic conditions of the Fischer esterification, the Steglich method offers a milder alternative. wikipedia.orgcommonorganicchemistry.com This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgsynarchive.com The reaction proceeds at room temperature and is tolerant of a wider range of functional groups. wikipedia.orgrsc.org A key feature is the formation of dicyclohexylurea (DCU), which precipitates from the reaction mixture and sequesters the water generated. wikipedia.org

Enzyme-Catalyzed Esterification for Regioselectivity and Green Chemistry

In a move towards more sustainable and selective synthesis, enzyme-catalyzed esterification presents a powerful alternative to traditional chemical methods. ekb.eg Lipases are a class of enzymes that can effectively catalyze the formation of esters under mild conditions. nih.gov This methodology offers several advantages, including high selectivity, which can be crucial when dealing with complex molecules, and the avoidance of harsh reagents and high temperatures, contributing to a greener chemical process. ekb.egrsc.org The use of immobilized enzymes further simplifies product purification, as the catalyst can be easily removed by filtration and potentially reused. nih.gov

Utilizing Activated Carboxylic Acid Derivatives

An alternative to the direct esterification of the carboxylic acid is the use of an activated derivative. This two-step process involves first converting the carboxylic acid into a more reactive species, such as an acid chloride. commonorganicchemistry.com For instance, 4-(3-nitrophenyl)butyric acid can be treated with a reagent like thionyl chloride (SOCl₂) to form 4-(3-nitrophenyl)butanoyl chloride. This acid chloride is then a highly reactive electrophile that can readily react with isopropanol to form the desired ester, often without the need for a catalyst. commonorganicchemistry.com

Synthesis of Key Precursors: 4-(3-Nitrophenyl)butyric Acid and its Analogs

The availability of the starting material, 4-(3-nitrophenyl)butyric acid, is crucial. Several synthetic routes exist for its preparation. One common method involves the nitration of a phenylbutyric acid derivative. For example, 2-phenylbutyric acid can be nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group onto the phenyl ring. prepchem.com Another approach involves the reaction of a nitrophenylalkane with an α,β-unsaturated compound in the presence of a base. google.com For instance, p-nitrotoluene can be condensed with acrylonitrile (B1666552) in the presence of sodium hydroxide (B78521) and dimethylformamide to yield 4-(p-nitrophenyl)butyronitrile, which can then be hydrolyzed to the corresponding carboxylic acid. google.com The synthesis of 4-phenylbutyric acid itself can be achieved through the Friedel-Crafts acylation of benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride, followed by neutralization. google.com

Considerations for Scalable and Sustainable Synthetic Pathways (Green Chemistry)

The development of scalable and sustainable synthetic routes for Isopropyl-4-(3-nitrophenyl)butyrate is paramount for its potential industrial application. Green chemistry principles offer a framework for designing processes that are not only economically viable but also minimize environmental impact. The synthesis of this target molecule can be conceptually divided into two main stages: the formation of the 4-(3-nitrophenyl)butyric acid backbone and its subsequent esterification with isopropanol.

The precursor, 4-(3-nitrophenyl)butyric acid, can be synthesized through various methods, though not all align with green chemistry principles. Traditional nitration of 4-phenylbutyric acid often employs harsh conditions, such as a mixture of concentrated nitric and sulfuric acids, which generate significant acidic waste. A greener alternative involves the condensation of a nitrophenylalkane with an appropriate C4 synthon. For instance, a patented process describes the condensation of a nitrotoluene with an acrylonitrile or acrylate (B77674) derivative in the presence of a base and an aprotic polar solvent. google.com This approach can be made more sustainable by carefully selecting a recyclable base and a biodegradable, non-toxic solvent.

The esterification of 4-(3-nitrophenyl)butyric acid with isopropanol, a secondary alcohol, can be challenging, often requiring catalysts and conditions that are not environmentally friendly. Isopropanol's sterically hindered nature can lead to slower reaction rates compared to primary alcohols. researchgate.net

Several green esterification methodologies can be considered to overcome these challenges:

Heterogeneous Acid Catalysis: The use of solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+) or acid-activated clays (B1170129) (e.g., bentonite), offers a significant advantage over traditional homogeneous acid catalysts like sulfuric acid. acs.org These solid catalysts are easily separable from the reaction mixture, allowing for their reuse and minimizing acidic waste streams. For instance, a study demonstrated the effective use of dried Dowex H+ resin, sometimes in conjunction with sodium iodide, for the esterification of sterically hindered alcohols. acs.orgnih.gov This method often provides high yields and simple product isolation. acs.orgnih.gov

Enzymatic Esterification: Lipases are enzymes that can catalyze esterification reactions under mild conditions, often with high selectivity. This biocatalytic approach avoids the use of harsh reagents and high temperatures. The choice of solvent is crucial in enzymatic reactions, with non-polar, water-immiscible solvents generally being preferred to facilitate product recovery and maintain enzyme activity.

Greener Solvent and Reagent Selection for Steglich-type Esterifications: The Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is effective for sterically hindered alcohols. jove.com However, it is often performed in hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). jove.com Research has focused on replacing these with greener alternatives like acetonitrile (B52724), which has been shown to be a viable solvent for Steglich esterifications, offering comparable reaction rates and yields while simplifying product purification. jove.com

The table below summarizes various green chemistry approaches applicable to the synthesis of this compound.

| Synthetic Step | Green Chemistry Approach | Key Advantages | Potential Challenges |

| Formation of 4-(3-nitrophenyl)butyric acid | Condensation of a nitrophenylalkane with a C4 synthon | Avoids harsh nitrating acid mixtures, potentially higher atom economy. | Requires careful selection of base and solvent for recyclability and low toxicity. |

| Esterification with Isopropanol | Heterogeneous Acid Catalysis (e.g., Dowex H+, Bentonite Clay) | Recyclable catalyst, reduced acidic waste, simplified workup. | Catalyst deactivation over time, may require elevated temperatures. |

| Enzymatic Esterification (e.g., Lipase) | Mild reaction conditions, high selectivity, biodegradable catalyst. | Enzyme cost and stability, slower reaction rates, solvent selection is critical. | |

| Greener Steglich Esterification | Use of greener solvents (e.g., acetonitrile), suitable for sterically hindered alcohols. | Stoichiometric use of coupling agents generates by-products that need to be removed. |

Stereochemical Control and Diastereoselectivity in Synthesis

The structure of this compound does not inherently possess a chiral center. However, if a substituent were introduced on the butyrate (B1204436) chain, for example at the 2 or 3-position, a stereocenter would be created. In such a scenario, controlling the stereochemistry to obtain a specific diastereomer would be crucial, as different stereoisomers can exhibit distinct biological activities.

While there is no specific literature on the diastereoselective synthesis of substituted this compound, general principles of asymmetric synthesis can be applied to envision how such control could be achieved.

Chiral Auxiliaries: One of the most established methods for inducing stereoselectivity is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. For the synthesis of a stereochemically defined 4-aryl-butyric acid derivative, a chiral auxiliary could be attached to the carboxylic acid precursor. Subsequent reactions, such as alkylation at the alpha-position, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Asymmetric Catalysis: The use of chiral catalysts to promote enantioselective or diastereoselective transformations is a powerful and atom-economical approach. For instance, an asymmetric hydrogenation of a suitable unsaturated precursor could establish a chiral center in the butyrate backbone. Alternatively, a chiral Lewis acid could be employed to catalyze a conjugate addition reaction to an α,β-unsaturated ester, thereby setting a stereocenter at the β-position.

Substrate-Controlled Diastereoselection: If a chiral center already exists in the molecule, it can influence the stereochemical outcome of subsequent reactions. For example, if a chiral alcohol derived from isopropanol were used in the esterification, the resulting diastereomeric esters might be separable by chromatography. More relevant to the core structure, if the butyric acid precursor already contained a stereocenter, any further reaction to create a second stereocenter could exhibit diastereoselectivity based on the existing stereochemistry.

The table below outlines potential strategies for achieving stereochemical control in the synthesis of a substituted analog of this compound.

| Method | Description | Applicability to this compound Synthesis |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. | A chiral auxiliary could be attached to the 4-(3-nitrophenyl)butyric acid precursor to control the stereochemistry of alkylation or other modifications on the butyrate chain. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one stereoisomer over another. | Asymmetric hydrogenation of an unsaturated precursor or a chiral Lewis acid-catalyzed conjugate addition could create a stereocenter in the butyrate backbone. |

| Substrate-Controlled Diastereoselection | An existing stereocenter in the molecule influences the formation of a new stereocenter. | If a chiral center is introduced early in the synthesis, it can direct the stereochemistry of subsequent transformations. |

Chemical Reactivity and Transformation Studies

Hydrolytic Stability and Kinetic Investigations

The hydrolysis of Isopropyl-4-(3-nitrophenyl)butyrate, involving the cleavage of its ester bond, can be catalyzed by acids, bases, or enzymes. Each of these pathways proceeds through distinct mechanisms and exhibits different kinetic profiles.

The acid-catalyzed hydrolysis of esters like this compound typically proceeds via a specific acid-catalyzed, unimolecular (AAC1) or bimolecular (AAC2) mechanism. In concentrated acidic solutions, the reaction mechanism for similar compounds has been shown to involve a transition state resembling a carbonium ion. rsc.org For instance, the hydrolysis of benzylidyne trifluoride in concentrated sulfuric acid supports a mechanism involving a PhCF₂⁺-like transition state. rsc.org A study on the hydrolysis of an α-pinene-derived organic nitrate (B79036) revealed a positive correlation between the hydrolysis rate and solution acidity, with lifetimes decreasing significantly under more acidic conditions. copernicus.org This suggests that the hydrolysis of this compound would also be accelerated in acidic environments, likely proceeding through protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis of esters, also known as saponification, is a bimolecular nucleophilic acyl substitution reaction. For this compound, this would involve the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and isopropyl alcohol. The presence of the electron-withdrawing nitro group on the phenyl ring would likely increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of hydrolysis compared to an unsubstituted analog. Studies on similar p-nitrophenyl esters have shown that the rate of hydrolysis is dependent on the concentration of the base. cdnsciencepub.com

This compound and its analogs are common substrates for assaying the activity of lipases and esterases. medchemexpress.comsigmaaldrich.comsigmaaldrich.com These enzymes catalyze the hydrolysis of the ester bond, releasing 4-nitrophenol, which can be monitored spectrophotometrically. medchemexpress.comresearchgate.net

The mechanism of enzymatic hydrolysis typically involves an acyl-enzyme intermediate. diva-portal.orgnih.gov For example, lipoprotein lipase-catalyzed hydrolysis of p-nitrophenyl esters proceeds via an interfacial acyl-lipoprotein lipase (B570770) mechanism, where the rate-limiting step is the hydrolysis of the acyl-enzyme intermediate. nih.gov The catalytic activity of these enzymes is influenced by the structure of the substrate. Studies have shown that lipases often exhibit higher activity towards esters with shorter to intermediate length fatty acyl chains. nih.govnih.govdergipark.org.tr For instance, a lipase from Thermomyces lanuginosus showed higher catalytic efficiency (Vmax/Km) for p-nitrophenyl butyrate (B1204436) compared to longer chain esters like p-nitrophenyl palmitate. dergipark.org.tr Similarly, a cutinase from Streptomyces scabies (Sub1) was more active on p-nitrophenyl esters with short carbon chains, with p-nitrophenyl butyrate being a particularly effective substrate. nih.gov

The kinetic parameters for the enzymatic hydrolysis of p-nitrophenyl butyrate have been determined for various enzymes. For example, the Sub1 enzyme from S. scabies exhibited a Vmax of 2.36 µmol g⁻¹ min⁻¹ and a Km of 5.7 x 10⁻⁴ M for p-nitrophenyl butyrate. nih.gov The table below summarizes kinetic data for the hydrolysis of p-nitrophenyl butyrate by different lipases.

| Enzyme Source | Vmax | Km (mM) | Optimal Conditions |

| Streptomyces scabies (Sub1) | 2.36 µmol g⁻¹ min⁻¹ | 0.57 | - |

| Thermomyces lanuginosus variant | - | - | Higher activity on short-chain substrates |

| Bovine Milk Lipoprotein Lipase | - | - | Highest specificity for intermediate chain lengths |

| Cold-adapted Lipase (BplA) | - | - | High reaction rate at low temperatures |

Data compiled from multiple sources. diva-portal.orgnih.govnih.govdergipark.org.tr

Reduction Chemistry of the Nitro Moiety and its Derivatives

The nitro group of this compound can be reduced to an amino group, a common transformation in organic synthesis. This reduction can be achieved using various reducing agents, often in the presence of a metal catalyst. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), or chemical reduction with metals such as iron, tin, or zinc in acidic media.

The reduction of nitroarenes can proceed through different pathways, as described by the Haber mechanism. unimi.it The direct route involves the sequential reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to the aniline (B41778). An alternative condensation route involves the reaction between the nitroso and hydroxylamino intermediates to form an azoxy compound, which is further reduced to the azo, hydrazo, and finally the aniline derivative. unimi.it The choice of reducing agent and reaction conditions can influence the product distribution, with some methods potentially leading to side reactions like the partial reduction of other functional groups if not carefully controlled. unimi.it For instance, using hydrazine (B178648) as a reductant with certain cobalt catalysts on substrates containing both a nitro group and a double bond has shown partial reduction of the double bond following the initial reduction of the nitro group. unimi.it

Electrophilic and Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

The reactivity of the nitrophenyl ring in this compound towards substitution reactions is significantly influenced by the strongly deactivating and meta-directing nitro group.

Electrophilic Aromatic Substitution: The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive and resonance effects. This deactivation makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles. libretexts.org Any electrophilic substitution that does occur will be directed to the meta position relative to the nitro group, as the ortho and para positions are more strongly deactivated. libretexts.org

Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the substitution of a leaving group. For SNAr to occur, a good leaving group must be present on the ring, typically at a position ortho or para to the nitro group. masterorganicchemistry.comucalgary.ca The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. masterorganicchemistry.com While the nitro group in this compound is at the meta position relative to the butyrate side chain, the presence of a suitable leaving group at an ortho or para position would render the compound susceptible to nucleophilic attack. The rate of nucleophilic aromatic substitution is significantly faster when the electron-withdrawing group is ortho or para to the leaving group compared to when it is meta. masterorganicchemistry.com

Reactions Involving the Ester Linkage (e.g., Transesterification, Amidation)

The ester linkage in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to reactions such as transesterification and amidation.

Transesterification: This reaction involves the conversion of the isopropyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is similar to hydrolysis, with the attacking nucleophile being an alcohol molecule instead of water. Base-catalyzed transesterification, for example, would proceed through the attack of an alkoxide ion on the carbonyl carbon.

Amidation: Amidation involves the reaction of the ester with an amine to form an amide. This reaction is generally slower than hydrolysis or transesterification and often requires heating or the use of a catalyst. The nucleophilic amine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the amide and isopropyl alcohol. The reactivity of the amine and the steric hindrance around the ester group will influence the reaction rate.

Functional Group Interconversions on the Butyrate Chain

The butyrate chain of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives. The primary reactive center on this chain is the isopropyl ester functional group, which can undergo several key transformations. These interconversions are fundamental in synthetic organic chemistry for altering the properties and potential applications of the molecule. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the ester, although its meta position means this electronic effect is less pronounced compared to an ortho or para positioning. byjus.comlearncbse.in

Key interconversions involving the butyrate chain include hydrolysis, reduction, and transesterification. These reactions allow for the conversion of the ester into a carboxylic acid, an alcohol, or a different ester, respectively.

The hydrolysis of an ester to a carboxylic acid is a fundamental and well-established transformation. chemistrysteps.comlibretexts.orglibretexts.org This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid, and an excess of water, this compound can be hydrolyzed to 4-(3-nitrophenyl)butanoic acid and propan-2-ol. libretexts.org The reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically used. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.comyoutube.com

Base-Catalyzed Hydrolysis (Saponification):

Base-promoted hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt of the acid. chemistrysteps.comlibretexts.org Treatment of this compound with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, results in the formation of sodium or potassium 4-(3-nitrophenyl)butanoate and propan-2-ol. The reaction proceeds to completion because the final step, the deprotonation of the carboxylic acid by the base, is not reversible. youtube.com Subsequent acidification of the reaction mixture will yield the free carboxylic acid, 4-(3-nitrophenyl)butanoic acid.

Below is a table summarizing the typical conditions for the hydrolysis of the butyrate chain:

| Reaction | Reagents & Conditions | Product(s) | Notes |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, excess H₂O, heat (reflux) | 4-(3-nitrophenyl)butanoic acid, Propan-2-ol | Reversible reaction. libretexts.org |

| Base-Catalyzed Hydrolysis (Saponification) | Aqueous NaOH or KOH, heat | Sodium/Potassium 4-(3-nitrophenyl)butanoate, Propan-2-ol | Irreversible reaction; acidification required to obtain the free carboxylic acid. chemistrysteps.com |

The ester group of this compound can be reduced to a primary alcohol, 4-(3-nitrophenyl)butan-1-ol. This transformation is typically achieved using strong reducing agents, most commonly metal hydrides.

Hydride Reduction:

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of the isopropoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of the hydride to the corresponding alkoxide, which is protonated during the workup to yield the primary alcohol. libretexts.org

It is important to note that LiAlH₄ will also reduce the nitro group. For a selective reduction of the ester without affecting the nitro group, alternative reducing agents or a protection-deprotection strategy for the nitro group would be necessary.

A milder reducing agent, diisobutylaluminium hydride (DIBAL-H), can be used to reduce esters to aldehydes at low temperatures. libretexts.org However, to achieve the full reduction to the primary alcohol, conditions would need to be adjusted, or a stronger reagent like LiAlH₄ would be preferred.

The table below outlines a typical reduction of the butyrate ester:

| Reaction | Reagents & Conditions | Product | Notes |

| Reduction to Primary Alcohol | 1. Lithium aluminum hydride (LiAlH₄) in dry ether or THF. 2. Aqueous workup (e.g., H₂O, dilute acid) | 4-(3-nitrophenyl)butan-1-ol | LiAlH₄ is a strong reducing agent and will also reduce the nitro group. libretexts.org |

Transesterification is the process of exchanging the isopropyl group of the ester with another alkyl group from a different alcohol. This reaction is also typically catalyzed by either an acid or a base. researchgate.net

Acid-Catalyzed Transesterification:

In the presence of an acid catalyst and a large excess of a different alcohol (e.g., ethanol), this compound can be converted to the corresponding ethyl ester, ethyl-4-(3-nitrophenyl)butyrate. The large excess of the new alcohol is required to shift the equilibrium towards the desired product.

Base-Catalyzed Transesterification:

A base, such as the alkoxide corresponding to the new alcohol (e.g., sodium ethoxide for conversion to an ethyl ester), can also catalyze the reaction. The mechanism involves the nucleophilic attack of the alkoxide on the carbonyl carbon of the ester.

The following table summarizes the conditions for transesterification:

| Reaction | Reagents & Conditions | Example Product | Notes |

| Acid-Catalyzed Transesterification | Excess of a different alcohol (e.g., ethanol), acid catalyst (e.g., H₂SO₄), heat | Ethyl-4-(3-nitrophenyl)butyrate | Equilibrium-driven reaction. |

| Base-Catalyzed Transesterification | Excess of a different alcohol (e.g., methanol), base catalyst (e.g., sodium methoxide) | Methyl-4-(3-nitrophenyl)butyrate | The alkoxide of the desired alcohol is often used as the catalyst. acs.org |

Applications and Functional Roles in Chemical Science

Role as an Intermediate in Multi-Step Organic Synthesis

There is no specific information available in the scientific literature detailing the use of Isopropyl-4-(3-nitrophenyl)butyrate as an intermediate in multi-step organic synthesis.

Based on the functional groups present (a nitro group and an ester), it can be chemically inferred that the compound has the potential to be a versatile intermediate. The nitro group can be readily reduced to an amine, a key functional group for the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. The resulting aminophenyl derivative could then undergo various reactions such as diazotization, acylation, or alkylation to build larger molecular frameworks. The isopropyl ester group can be hydrolyzed to the corresponding carboxylic acid, which offers another site for chemical modification, for example, through amide bond formation.

Utilization in the Development of New Synthetic Reagents and Methodologies

No published studies were found that describe the utilization of this compound in the development of new synthetic reagents or methodologies. Research in this area often focuses on compounds that can act as catalysts, ligands, or special building blocks to enable novel chemical transformations.

Precursor for Advanced Molecular Architectures (e.g., Heterocycles, Complex Molecules)

While the chemical structure of this compound suggests its potential as a precursor for advanced molecular architectures, no specific examples have been documented in scientific literature. The reduction of the nitro group to an amine, followed by intramolecular or intermolecular reactions involving the butyrate (B1204436) chain, could theoretically lead to the formation of heterocyclic systems, which are common scaffolds in medicinal chemistry. nih.gov However, no specific instances of this application for this particular compound are reported.

Contributions to Analytical Chemistry as a Derivatization Agent

There is no evidence in the literature of this compound being used as a derivatization agent in analytical chemistry. Derivatization agents are used to modify an analyte to make it more suitable for analysis, for instance, by improving its volatility for gas chromatography or enhancing its detectability. While related compounds like 4-nitrophenyl butyrate are used as chromogenic substrates in enzyme assays due to the release of the colored 4-nitrophenolate (B89219) anion upon hydrolysis, similar applications for the 3-nitro isomer have not been reported. medchemexpress.comscbt.comlabmal.com

Design and Synthesis of Analogs for Structure Activity Relationship Sar Studies

Modifications of the Isopropyl Ester Moiety

The isopropyl ester group in Isopropyl-4-(3-nitrophenyl)butyrate plays a significant role in the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Altering this ester can profoundly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Systematic modifications could involve varying the size, shape, and electronic properties of the alcohol moiety. For instance, replacing the isopropyl group with smaller (e.g., methyl, ethyl) or larger, more sterically hindered groups (e.g., tert-butyl, cyclohexyl) can probe the spatial tolerance of a putative binding pocket. Studies on other compound series have shown that even minor changes in the ester group can lead to significant differences in biological activity. For example, in some cases, a tert-butyl ester can provide increased stability against enzymatic hydrolysis compared to a less hindered isopropyl or ethyl ester.

The introduction of polarity into the ester group, for example, by using ethylene (B1197577) glycol or other polar alcohols, could alter the solubility and pharmacokinetic profile of the resulting analog. The complete replacement of the ester with a bioisosteric group, such as an amide or a ketone, represents a more drastic modification that could fundamentally change the compound's chemical nature and biological activity.

Table 1: Potential Modifications of the Isopropyl Ester Moiety and Their Rationale

| Modification | Rationale | Predicted Impact on Properties |

| Methyl, Ethyl Ester | Decrease steric bulk, potentially increase aqueous solubility. | May alter binding affinity and metabolic stability. |

| tert-Butyl, Cyclohexyl Ester | Increase steric bulk and lipophilicity. | May enhance binding to hydrophobic pockets and alter metabolic pathway. |

| Benzyl Ester | Introduce aromatic ring for potential pi-stacking interactions. | Could enhance binding affinity through additional interactions. |

| 2-Methoxyethyl Ester | Introduce polarity and hydrogen bond acceptor. | May improve pharmacokinetic properties and solubility. |

| Amide (bioisosteric replacement) | Introduce hydrogen bond donor/acceptor capabilities. | Changes in electronic and hydrogen bonding properties could significantly alter biological activity. |

Variations of the Butyrate (B1204436) Chain Length and Substitution Patterns

Varying the length of the alkyl chain (e.g., from acetate (B1210297) to hexanoate) would directly impact the distance between the aromatic ring and the ester. This can be crucial for optimal interaction with a biological target. Shorter or longer chains might not allow the molecule to adopt the required conformation for binding.

Introducing substituents on the butyrate chain can also have a profound effect on the SAR. For example, adding a methyl group at the α- or β-position would create a chiral center and introduce steric hindrance, which could lead to stereoselective biological activity. Furthermore, the introduction of functional groups such as a hydroxyl or an amino group could provide additional points of interaction with a target, such as hydrogen bonding. A patent describing the synthesis of related γ-(nitrophenyl)butyronitriles suggests that substitutions on the butyrate chain are synthetically feasible.

Table 2: Potential Modifications of the Butyrate Chain and Their Rationale

| Modification | Rationale | Predicted Impact on Properties |

| Varying Chain Length (C2-C6) | Alter the distance and flexibility between the phenyl ring and the ester. | May optimize the spatial arrangement for target binding. |

| α-Methyl or β-Methyl Substitution | Introduce steric bulk and a chiral center. | Could lead to increased potency and/or stereospecific activity. |

| Introduction of a double bond (butenoate) | Introduce rigidity to the linker. | May lock the molecule in a more active conformation. |

| Introduction of a hydroxyl group | Add a hydrogen bonding moiety. | Could enhance binding affinity and improve solubility. |

Positional Isomerism and Substituent Effects on the Nitrophenyl Ring (e.g., ortho, para, meta)

In the case of this compound, the nitro group is in the meta position. This positioning generally results in a different electronic distribution compared to its ortho and para isomers. SAR studies on other series of nitro-aromatic compounds have frequently shown that positional isomers exhibit distinct biological activities. For instance, the para-substituted analog, Isopropyl-4-(4-nitrophenyl)butyrate, is a known compound, and comparing its activity with the meta- and ortho-isomers would be a key step in understanding the SAR.

Furthermore, the effect of other substituents on the nitrophenyl ring could be explored. The introduction of additional electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., chloro, trifluoromethyl) groups at different positions would modulate the electronic character and lipophilicity of the aromatic ring, potentially leading to improved activity or selectivity.

Table 3: Positional Isomerism and Substituent Effects on the Nitrophenyl Ring

| Modification | Rationale | Predicted Impact on Properties |

| Ortho-nitro isomer | Alter the electronic distribution and steric environment around the phenyl ring. | May lead to different biological activity due to altered binding interactions. |

| Para-nitro isomer | Alter the electronic distribution and overall molecular shape. | Could result in a different pharmacological profile compared to the meta isomer. |

| Additional substituents (e.g., -Cl, -OCH3, -CF3) | Modulate the electronic and lipophilic properties of the phenyl ring. | May enhance binding affinity, selectivity, or pharmacokinetic properties. |

| Replacement of nitro with other electron-withdrawing groups (e.g., -CN, -SO2CH3) | Explore the necessity of the nitro group for activity. | Could reveal whether the nitro group's specific properties or its electron-withdrawing nature is key. |

Rational Design of Hybrid Molecules Incorporating the Core Scaffold

The core scaffold of this compound can serve as a starting point for the rational design of hybrid molecules. This approach involves covalently linking the core scaffold to another pharmacophore to create a new molecule with potentially synergistic or novel biological activities.

The design of such hybrids would depend on the intended biological target. For example, if the nitrophenylbutyrate scaffold is known to bind to a specific enzyme or receptor, it could be linked to another molecule that binds to an adjacent site or a different subunit of the same target. The linker used to connect the two pharmacophores is also a critical design element, as its length and flexibility can influence the ability of each component to reach its binding site.

General strategies for creating hybrid molecules include linking the scaffold to known drugs, natural products, or fragments identified through screening. The goal is to combine the desirable properties of each component into a single molecule. While specific examples of hybrid molecules derived from this compound are not readily found in the literature, the principles of hybrid drug design are well-established and could be applied to this scaffold.

Computational and Theoretical Chemistry Investigations

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

A thorough search of scientific databases yields no specific molecular dynamics (MD) simulation studies focused on Isopropyl-4-(3-nitrophenyl)butyrate. MD simulations would be invaluable for understanding the conformational landscape of the molecule, including the flexibility of the butyrate (B1204436) chain and the orientation of the isopropyl and nitrophenyl groups. Such simulations also elucidate intermolecular interactions in various environments, which are crucial for predicting physical properties and behavior in solution. While MD simulations are a common tool in computational chemistry, they have not been specifically applied to this compound in published literature. diva-portal.org

Prediction of Spectroscopic Signatures and Validation against Experimental Data

There is a lack of published research on the computational prediction of spectroscopic signatures (such as NMR, IR, or UV-Vis spectra) for this compound and their validation against experimental data. Theoretical calculations of these spectra would provide valuable insights for the structural characterization of the molecule and for interpreting experimental results.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

No Quantitative Structure-Reactivity Relationship (QSRR) studies specifically involving this compound are available in the scientific literature. QSRR models are developed to predict the reactivity of chemical compounds based on their molecular structure. The development of such a model for this compound would require a dataset of related molecules and their experimentally determined reactivities, which is currently not available.

Advanced Analytical Techniques for Research Characterization

Chromatographic Separation Methods (e.g., HPLC, GC) for Purity and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of Isopropyl-4-(3-nitrophenyl)butyrate and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly well-suited method for this purpose.

A common approach involves reverse-phase (RP) HPLC, where the compound is separated on a nonpolar stationary phase. For the related isomer, Isopropyl 4-(4-nitrophenyl)butyrate, an effective separation is achieved using a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com A typical mobile phase for such separations consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS). sielc.com This type of HPLC method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com

Forced degradation studies, analyzed by HPLC with UV detection, are crucial for identifying potential degradation products and establishing the stability of the compound under various stress conditions, such as acid or alkaline hydrolysis, oxidation, and photolysis. researchgate.net This demonstrates the method's capability to separate the primary compound from any by-products or impurities that may arise during synthesis, storage, or in a reaction mixture. researchgate.net

While specific Gas Chromatography (GC) methods for this compound are not detailed in the available literature, its molecular weight and likely volatility suggest that GC could also be a viable technique for purity analysis, provided the compound is thermally stable and does not decompose in the injector port or on the column.

Table 1: Example HPLC Conditions for a Related Isomer

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Detection | UV or Mass Spectrometry (MS) | sielc.com |

| Application | Purity analysis, isolation of impurities, pharmacokinetics | sielc.com |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, HRMS provides an experimental mass that can be compared to the theoretical exact mass.

For this compound, the molecular formula is C13H17NO4. lgcstandards.com The theoretical accurate mass calculated for this formula is 251.116. lgcstandards.comlgcstandards.com HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), thus confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

In addition to molecular formula confirmation, MS and MS/MS (tandem mass spectrometry) experiments provide detailed structural information through fragmentation analysis. When the molecular ion is subjected to fragmentation, it breaks apart in a predictable manner based on its structure. Key fragmentation pathways for this compound would likely include:

Cleavage of the ester bond, leading to fragments corresponding to the 3-nitrophenylbutyric acid moiety and the isopropyl group.

Loss of the isopropyl group (C3H7).

Fragmentation of the butyrate (B1204436) side chain.

Characteristic losses from the nitroaromatic ring, such as the loss of NO or NO2.

Analyzing these fragmentation patterns allows researchers to piece together the compound's structure, confirming the connectivity of the atoms.

Table 2: Molecular Identity Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C13H17NO4 | lgcstandards.comlgcstandards.com |

| Molecular Weight (Nominal) | 251.278 | lgcstandards.comlgcstandards.com |

| Accurate Mass | 251.116 | lgcstandards.comlgcstandards.com |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise arrangement and connectivity of every proton and carbon atom can be determined. nih.gov

¹H NMR: A proton NMR spectrum would provide information on the number of different types of hydrogen atoms, their chemical environment, and their neighboring protons through spin-spin splitting. The spectrum is expected to show distinct signals for the aromatic protons on the 3-nitrophenyl ring, the methine proton of the isopropyl group, the two diastereotopic methyl groups of the isopropyl ester, and the three methylene (B1212753) groups of the butyrate chain. youtube.com

¹³C NMR: A carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons (with and without attached protons), and the aliphatic carbons of the isopropyl and butyrate groups.

2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional experiments are used to establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting the isopropyl ester to the butyrate chain and the butyrate chain to the nitrophenyl ring.

Based on data from similar structures like isopropyl butyrate and nitroaromatic compounds, a predicted NMR assignment can be made. chemicalbook.comchemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic CH | ~7.5 - 8.2 | ~122 - 148 | Complex splitting pattern due to meta-substitution |

| Ester C=O | - | ~172 | Carbonyl carbon |

| Isopropyl CH | ~4.9 - 5.1 | ~68 | Septet multiplicity in ¹H NMR |

| Isopropyl CH₃ | ~1.2 | ~22 | Doublet multiplicity in ¹H NMR |

| Butyrate α-CH₂ | ~2.4 | ~36 | Adjacent to C=O |

| Butyrate β-CH₂ | ~2.0 | ~24 | - |

| Butyrate γ-CH₂ | ~2.8 | ~35 | Adjacent to aromatic ring (benzylic) |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. iitm.ac.in For this compound, these methods would confirm the presence of the key ester, nitro, aromatic, and alkyl groups.

Ester Group: A strong, sharp absorption band in the IR spectrum around 1735-1750 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a saturated ester. chemicalbook.com The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region.

Nitro Group: The aromatic nitro group (Ar-NO₂) gives rise to two distinct and strong stretching vibrations in the IR spectrum: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Aromatic Ring: The presence of the benzene (B151609) ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Alkyl Groups: The C-H stretching vibrations of the isopropyl and butyrate alkyl chains would be observed in the 2850-3000 cm⁻¹ range.

Raman spectroscopy provides complementary information. juniperpublishers.com While the C=O stretch is often weaker in Raman than in IR, the symmetric nitro stretch and the aromatic ring vibrations typically give strong Raman signals. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Alkyl C-H | Stretch | 2850 - 3000 | Medium to Strong |

| Ester C=O | Stretch | ~1735 - 1750 | Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium |

| Nitro N=O | Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro N=O | Symmetric Stretch | 1300 - 1370 | Strong |

| Ester C-O | Stretch | 1100 - 1300 | Strong |

UV-Visible Spectrophotometry for Concentration Determination and Reaction Monitoring

UV-Visible spectrophotometry is a straightforward and effective technique for quantifying this compound in solution and for monitoring the progress of reactions in which it is consumed or produced. The utility of this method stems from the presence of the nitrophenyl group, which acts as a strong chromophore, absorbing light in the UV region of the electromagnetic spectrum.

The related compound, 4-nitrophenyl butyrate, exhibits a maximum absorbance (λmax) at approximately 270 nm. caymanchem.com this compound is expected to have a similar λmax due to the π-π* transitions within the nitroaromatic system.

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By preparing a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined. This is widely used in enzyme assays where the hydrolysis of a nitrophenyl ester releases p-nitrophenol or its corresponding phenoxide, which can be monitored colorimetrically. caymanchem.commedchemexpress.com Similarly, the synthesis of the compound can be monitored by observing the increase in absorbance at its λmax over time.

X-Ray Crystallography for Solid-State Structural Determination

For this compound that exists as a crystalline solid, single-crystal X-ray crystallography is the definitive method for determining its three-dimensional structure in the solid state. This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated.

While specific crystallographic data for this compound is not available, analysis of the closely related compound isopropyl 4-nitrobenzoate (B1230335) provides insight into the type of information that can be obtained. researchgate.net In the crystal structure of isopropyl 4-nitrobenzoate, the nitro group is nearly coplanar with the benzene ring, while the carboxylate group is slightly twisted out of the plane. researchgate.net The analysis also reveals how the molecules pack together in the crystal lattice, identifying key intermolecular interactions such as weak C-H···O hydrogen bonds and π–π stacking interactions that stabilize the crystal structure. researchgate.net

A similar analysis of this compound would reveal the conformation of the flexible butyrate chain, the orientation of the isopropyl and nitrophenyl groups, and the specific intermolecular forces that govern its solid-state packing arrangement.

Exploration of Biological and Biochemical Relevance of this compound (Mechanistic Focus)

Initial searches for "this compound" did not yield specific information on this compound's biological and biochemical relevance. The scientific literature extensively covers a related compound, p-nitrophenyl butyrate (p-NPB), which is a well-established substrate for assaying lipases and esterases. The following sections are based on the general principles of enzyme-substrate interactions and structure-activity relationships, drawing parallels from the known characteristics of similar compounds like p-NPB, to hypothesize the potential biological and biochemical relevance of this compound.

Future Perspectives and Emerging Research Avenues

Development of Innovative Synthetic Routes for Enhanced Efficiency

The current synthesis of Isopropyl-4-(3-nitrophenyl)butyrate and its analogs typically involves the esterification of the corresponding nitrophenylalkanoic acid. For instance, the synthesis of Isopropyl 4-(4-nitrophenyl)butyrate is achieved through the reaction of 4-(4-nitrophenyl)butyric acid with isopropyl alcohol in the presence of a catalyst. longdom.org Similarly, the synthesis of p-nitrophenyl butyrate (B1204436) can be accomplished by reacting butyric acid with p-nitrophenol. nih.gov While effective, these methods can be refined to improve yield, reduce reaction times, and employ more environmentally benign catalysts.

Future research will likely focus on the development of novel catalytic systems for the esterification process. This could involve the use of biocatalysts, such as immobilized lipases, which have shown high efficiency and selectivity in the synthesis of other esters like isopropyl myristate. Another promising avenue is the exploration of continuous flow synthesis, a technique that offers advantages in terms of scalability, safety, and process control.

Furthermore, alternative synthetic strategies starting from more readily available precursors could be investigated. For example, methods for the direct nitration of isopropyl butyrate or related precursors could be explored, although controlling the regioselectivity to obtain the desired 3-nitro isomer would be a key challenge. The development of efficient methods for the synthesis of 3-nitrophthalic acid and its derivatives could also provide valuable precursors for the target compound. zenodo.org

Unveiling Novel Chemical Transformations and Reactivity Patterns

The chemical reactivity of this compound is dominated by the presence of the nitroaromatic group and the ester functionality. The nitro group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring and makes it susceptible to certain transformations. researchgate.net

A primary area for future investigation is the selective reduction of the nitro group. The catalytic reduction of aromatic nitro compounds is a well-established transformation that typically yields the corresponding amine. mdpi.com However, achieving selective reduction to intermediate products like the corresponding hydroxylamine (B1172632) or nitroso derivatives remains a challenge and an active area of research. mdpi.comresearchgate.net The development of novel catalytic systems, potentially utilizing nanoparticles of metals like gold, silver, or copper, could enable the selective synthesis of a range of functionalized derivatives from this compound. nih.govnih.gov

The photochemical and electrochemical properties of this compound also warrant exploration. Nitroaromatic compounds can exhibit interesting photochemical reactivity, and understanding these properties could open doors to new applications in areas such as photolithography or light-activated materials. Similarly, studying the electrochemical behavior of the compound could inform its use in sensors or as a redox-active component in materials.

Expansion into Materials Science and Nanotechnology Applications

The unique electronic properties conferred by the nitro group make this compound and its derivatives attractive candidates for applications in materials science and nanotechnology.

Polymer Functionalization: The compound could be used as a monomer or a functionalizing agent to introduce nitro groups into polymers. This can modify the polymer's properties, such as its thermal stability, solubility, and interaction with other materials. frontiersin.org The nitro group can also serve as a handle for further chemical modifications, allowing for the creation of advanced polymeric materials with tailored functionalities.

Nonlinear Optics: Nitroaromatic compounds are known to exhibit nonlinear optical (NLO) properties, which are crucial for applications in optical communications and data storage. laserfocusworld.com Future research could investigate the NLO properties of this compound and its derivatives, potentially leading to the development of new organic NLO materials.

Sensor Technology: The electron-deficient nature of the nitroaromatic ring makes it an excellent candidate for the development of chemical sensors. mdpi.comdst.gov.inbusiness-standard.comrsc.org Polymers and nanomaterials functionalized with nitroaromatic compounds have shown promise in the detection of various analytes, including explosives. mdpi.comdst.gov.inbusiness-standard.comrsc.org this compound could be incorporated into sensor arrays to detect specific molecules through changes in fluorescence or electrical conductivity. mdpi.com

Dendrimers and Nanomaterials: The synthesis of dendrimers with nitro terminal groups is an active area of research. nih.govnih.govmdpi.comresearchgate.net These highly branched macromolecules have potential applications in drug delivery, catalysis, and materials science. This compound could serve as a building block for the synthesis of novel dendrimeric structures with unique properties.

Advanced Integrated Experimental and Computational Approaches

To accelerate the discovery and optimization of applications for this compound, a synergistic approach combining advanced experimental techniques with computational modeling will be crucial.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can provide valuable insights into reaction mechanisms and guide the design of new synthetic routes and functional materials. Molecular modeling can also be used to simulate the interactions of the compound with biological targets or within material matrices, aiding in the design of new drugs or advanced materials. longdom.org

High-Throughput Screening: Experimental techniques such as high-throughput screening can be used to rapidly evaluate the biological activity or material properties of a library of derivatives based on the this compound scaffold. This can significantly accelerate the identification of lead compounds for various applications.

Interdisciplinary Research Synergies with Chemical Biology and Medicinal Chemistry

The structural features of this compound suggest significant potential for interdisciplinary research, particularly at the interface of chemistry, biology, and medicine.

Chemical Biology Probes: Nitrophenyl esters are widely used as chemical probes to study enzyme activity and biological pathways. dst.gov.inbusiness-standard.comacs.org For example, p-nitrophenyl butyrate is a common substrate for assaying lipase (B570770) and esterase activity. ottokemi.commedchemexpress.com this compound and its analogs could be developed as novel probes with tailored specificity for particular enzymes, enabling a deeper understanding of their biological roles.

Q & A

Q. What in silico approaches predict the compound’s compatibility with novel enzyme mutants?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.